molecular formula C9H9N3O3 B13033652 Methyl 6-hydroxy-1-methyl-1H-pyrazolo[3,4-B]pyridine-5-carboxylate

Methyl 6-hydroxy-1-methyl-1H-pyrazolo[3,4-B]pyridine-5-carboxylate

Cat. No.: B13033652
M. Wt: 207.19 g/mol
InChI Key: ORPWSPYHTCKAQU-UHFFFAOYSA-N
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Description

Methyl 6-hydroxy-1-methyl-1H-pyrazolo[3,4-B]pyridine-5-carboxylate: is a heterocyclic compound belonging to the pyrazolopyridine family.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 6-hydroxy-1-methyl-1H-pyrazolo[3,4-B]pyridine-5-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-oxo-1,2,3,4-tetrahydropyridine-5-carboxylates with hydrazine derivatives . The reaction conditions often include the use of glacial acetic acid as a solvent and heating to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 6-hydroxy-1-methyl-1H-pyrazolo[3,4-B]pyridine-5-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while substitution reactions can introduce various functional groups .

Scientific Research Applications

Methyl 6-hydroxy-1-methyl-1H-pyrazolo[3,4-B]pyridine-5-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 6-hydroxy-1-methyl-1H-pyrazolo[3,4-B]pyridine-5-carboxylate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or bind to specific receptors, leading to its biological effects . The exact pathways and targets depend on the specific application and the biological system being studied .

Properties

Molecular Formula

C9H9N3O3

Molecular Weight

207.19 g/mol

IUPAC Name

methyl 1-methyl-6-oxo-7H-pyrazolo[3,4-b]pyridine-5-carboxylate

InChI

InChI=1S/C9H9N3O3/c1-12-7-5(4-10-12)3-6(8(13)11-7)9(14)15-2/h3-4H,1-2H3,(H,11,13)

InChI Key

ORPWSPYHTCKAQU-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=C(C(=O)N2)C(=O)OC)C=N1

Origin of Product

United States

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